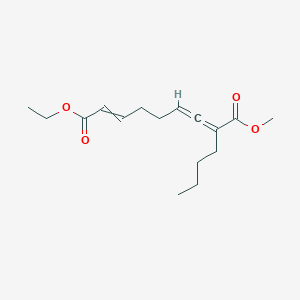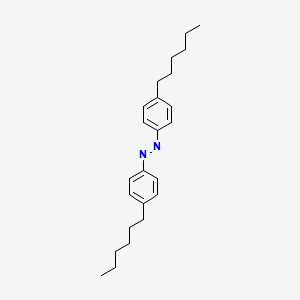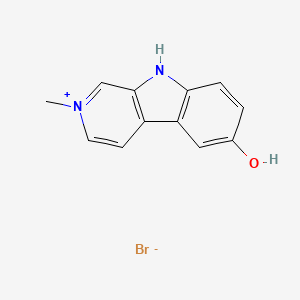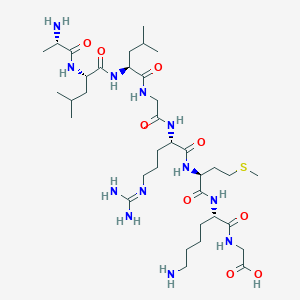
1-(Diphenylphosphanyl)-3-methylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylphosphanyl)-3-methylbutan-2-ol is an organophosphorus compound that features a phosphine group attached to a secondary alcohol. This compound is of interest due to its potential applications in various fields, including catalysis and materials science. The presence of both a phosphine and an alcohol functional group allows for diverse chemical reactivity and coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Diphenylphosphanyl)-3-methylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with an appropriate alkyl halide under basic conditions to form the phosphine oxide, which is then reduced to the desired phosphine compound. Another method involves the Grignard reaction, where a Grignard reagent reacts with a diphenylphosphine chloride to yield the target compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Diphenylphosphanyl)-3-methylbutan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The alcohol group can be reduced to form the corresponding alkane.
Substitution: The phosphine group can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents are used in substitution reactions.
Major Products:
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Alkanes and reduced phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylphosphanyl)-3-methylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Diphenylphosphanyl)-3-methylbutan-2-ol involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphine group acts as a strong electron donor, stabilizing the metal center and facilitating catalytic activity. The alcohol group can participate in hydrogen bonding and other interactions, further enhancing the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in homogeneous catalysis.
1,3-Bis(diphenylphosphino)propane: Another bidentate ligand with similar coordination properties.
1-[2-(Diphenylphosphanyl)naphthalen-1-yl]isoquinoline: A compound with similar phosphine functionality but different structural features.
Uniqueness: 1-(Diphenylphosphanyl)-3-methylbutan-2-ol is unique due to the presence of both a phosphine and an alcohol group, allowing for versatile reactivity and coordination chemistry. Its ability to form stable complexes with metal centers and participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
138056-26-5 |
|---|---|
Molekularformel |
C17H21OP |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
1-diphenylphosphanyl-3-methylbutan-2-ol |
InChI |
InChI=1S/C17H21OP/c1-14(2)17(18)13-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13H2,1-2H3 |
InChI-Schlüssel |
RHQHGLUVIQAJEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)
![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)
![9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole](/img/structure/B14275097.png)
![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)

![4,4'-[(4-Methylphenyl)azanediyl]dibenzoic acid](/img/structure/B14275126.png)

![6-(4-Methylphenyl)thieno[2,3-c]furan](/img/structure/B14275138.png)
![6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal](/img/structure/B14275139.png)
